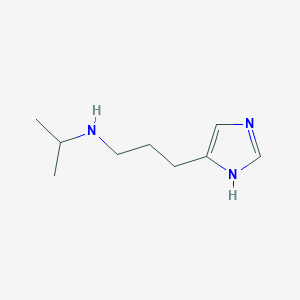
2,1,3-Benzoselenadiazol-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[c][1,2,5]selenadiazol-4-ol is a heterocyclic compound containing selenium, nitrogen, and oxygen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[c][1,2,5]selenadiazol-4-ol typically involves the selenation of precursor compounds. One common method includes the reaction of semicarbazones with selenium dioxide in the presence of glacial acetic acid as a solvent . This reaction proceeds under mild conditions and yields the desired selenadiazole derivative.
Industrial Production Methods
While specific industrial production methods for Benzo[c][1,2,5]selenadiazol-4-ol are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Benzo[c][1,2,5]selenadiazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the selenadiazole ring to more reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the selenadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield selenoxides, while substitution reactions can introduce various functional groups onto the selenadiazole ring, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
Benzo[c][1,2,5]selenadiazol-4-ol has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Selenadiazole derivatives have shown potential as anticancer agents, with some compounds exhibiting significant cytotoxicity against various cancer cell lines.
Materials Science: The compound can be used in the development of new materials with specific optoelectronic properties, such as sensors and catalysts.
Mecanismo De Acción
The mechanism of action of Benzo[c][1,2,5]selenadiazol-4-ol in biological systems involves its interaction with cellular components. For instance, some selenadiazole derivatives induce apoptosis in cancer cells through the activation of caspase-3/7 pathways . The compound’s ability to generate reactive oxygen species (ROS) also plays a role in its cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzo[c][1,2,5]thiadiazole: This compound is similar in structure but contains sulfur instead of selenium.
Benzo[1,2,3]selenadiazole: Another selenadiazole derivative with a different ring structure, known for its potential anticancer properties.
Uniqueness
Benzo[c][1,2,5]selenadiazol-4-ol is unique due to the presence of the hydroxyl group at the 4-position, which can influence its chemical reactivity and biological activity. This functional group can participate in hydrogen bonding and other interactions, making the compound versatile for various applications.
Propiedades
Número CAS |
767-67-9 |
|---|---|
Fórmula molecular |
C6H4N2OSe |
Peso molecular |
199.08 g/mol |
Nombre IUPAC |
2,1,3-benzoselenadiazol-4-ol |
InChI |
InChI=1S/C6H4N2OSe/c9-5-3-1-2-4-6(5)8-10-7-4/h1-3,9H |
Clave InChI |
XGMGHUSBEMHANF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=N[Se]N=C2C(=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


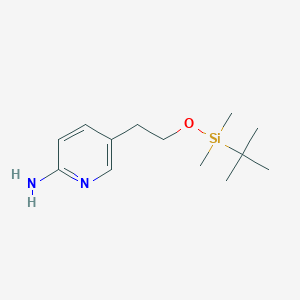
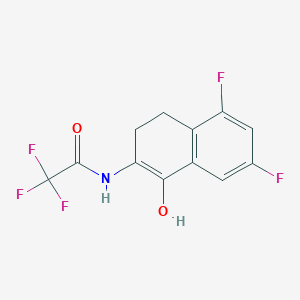
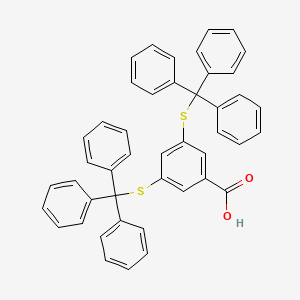
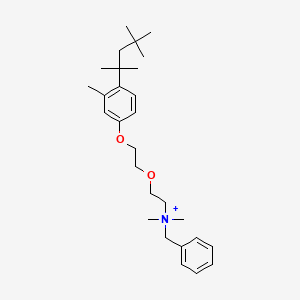
![7-Chloro-1-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12819515.png)
![2-methoxyethyl (2Z)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B12819521.png)
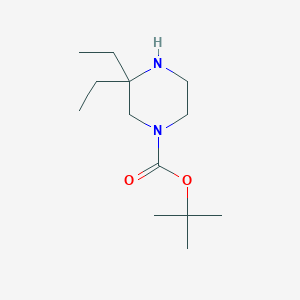
![4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline](/img/structure/B12819535.png)
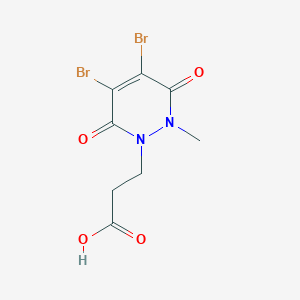
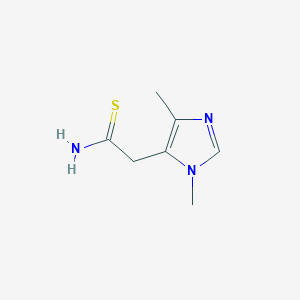
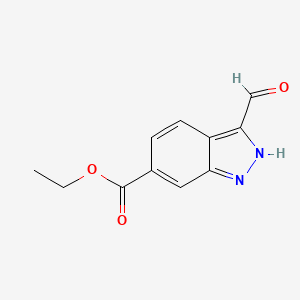
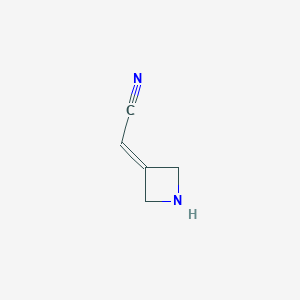
![4-Chloro-6-iodo-2-methylthieno[3,2-d]pyrimidine](/img/structure/B12819578.png)
